molecular formula C4H4F2N2O B12329278 3-(Difluoromethoxy)-1H-pyrazole

3-(Difluoromethoxy)-1H-pyrazole

Cat. No.: B12329278
M. Wt: 134.08 g/mol
InChI Key: BPFRMDQYDJVNTL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethoxy group can significantly alter the compound’s biological activity and physicochemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-1H-pyrazole typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium hydride in DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Formation of difluoromethoxy-pyrazole oxides.

    Reduction: Formation of difluoromethoxy-pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming unique interactions with the target protein. For example, it can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)benzenesulfonyl chloride
  • 3-(Difluoromethoxy)aniline
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid

Uniqueness

3-(Difluoromethoxy)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the difluoromethoxy group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For instance, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C4H4F2N2O

Molecular Weight

134.08 g/mol

IUPAC Name

5-(difluoromethoxy)-1H-pyrazole

InChI

InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-2-7-8-3/h1-2,4H,(H,7,8)

InChI Key

BPFRMDQYDJVNTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)OC(F)F

Origin of Product

United States

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